Icosa-5,14-dienoic acid
Overview
Description
Icosa-5,14-dienoic acid, also known as (5E,14E)-5,14-Icosadienoic acid, is a polyunsaturated fatty acid with the molecular formula C20H36O2. This compound is characterized by the presence of two double bonds located at the 5th and 14th positions of the carbon chain. It is a relatively rare fatty acid found in small amounts in various animal tissues and has been studied for its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icosa-5,14-dienoic acid can be achieved through several methods. One common approach involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2. This method allows for the efficient production of the desired dienoic acid with high yields .
Industrial Production Methods: Industrial production of this compound typically involves the elongation and desaturation of linoleic acid. This process can be carried out using enzymatic methods or chemical catalysts to achieve the desired double bond configuration and chain length .
Chemical Reactions Analysis
Types of Reactions: Icosa-5,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of icosa-5,14-dienoic acid involves its incorporation into cellular membranes and modulation of lipid metabolism. It can influence the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by altering the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it can act as an antagonist of the leukotriene B4 receptor, thereby modulating inflammatory processes .
Comparison with Similar Compounds
Icosa-5,14-dienoic acid can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid (C182): A precursor in the biosynthesis of this compound.
Arachidonic Acid (C204): Another polyunsaturated fatty acid involved in inflammatory processes.
Eicosapentaenoic Acid (C205): Known for its anti-inflammatory properties and found in fish oils.
Uniqueness: this compound is unique due to its specific double bond configuration and its ability to modulate inflammatory responses differently compared to other polyunsaturated fatty acids .
Properties
IUPAC Name |
icosa-5,14-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694033 | |
Record name | Icosa-5,14-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122055-58-7 | |
Record name | Icosa-5,14-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.